Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16662850
InChI: InChI=1S/C22H30O10/c1-2-3-4-5-6-9-12-30-20(28)13-10-7-8-11-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h7-8,10-11,15-18,22-25H,2-6,9,12H2,1H3,(H,26,27)/t15-,16-,17+,18-,22-/m0/s1/i7D,8D,10D,11D
SMILES:
Molecular Formula: C22H30O10
Molecular Weight: 458.5 g/mol

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide

CAS No.:

Cat. No.: VC16662850

Molecular Formula: C22H30O10

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide -

Specification

Molecular Formula C22H30O10
Molecular Weight 458.5 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C22H30O10/c1-2-3-4-5-6-9-12-30-20(28)13-10-7-8-11-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h7-8,10-11,15-18,22-25H,2-6,9,12H2,1H3,(H,26,27)/t15-,16-,17+,18-,22-/m0/s1/i7D,8D,10D,11D
Standard InChI Key KXDPQGGKTQGLOW-WQYKZEANSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H]
Canonical SMILES CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Introduction

Chemical Properties and Structural Characteristics

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide (C₂₂H₃₀O₁₀) has a molecular weight of 458.5 g/mol and features a deuterium-labeled aromatic ring coupled to a glucuronide group. The deuterium atoms at positions 2, 3, 4, and 5 on the phenyl ring improve isotopic tracing in metabolic studies, reducing background noise in mass spectrometric analyses . Its IUPAC name, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid, reflects its stereochemical complexity and functional groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₃₀O₁₀
Molecular Weight458.5 g/mol
IUPAC Name(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid
Canonical SMILESCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
PubChem CID162641179

The compound’s glucuronide moiety increases water solubility, facilitating renal excretion and making it a reliable urinary biomarker . Its stability under enzymatic hydrolysis conditions allows for accurate quantification in biological matrices .

Synthesis and Metabolic Pathways

The synthesis of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A9 and UGT2B7. The process begins with the hydrolysis of di-octyl phthalate (DOP) to monooctyl phthalate (MOP), followed by conjugation with glucuronic acid in hepatic cells . Deuterium labeling is introduced during the synthesis of the precursor phthalate to enhance detection specificity .

Key steps include:

  • Hydrolysis of DOP: Catalyzed by lipases in the gastrointestinal tract, yielding MOP.

  • Glucuronidation: UGT-mediated transfer of glucuronic acid to MOP’s hydroxyl group.

  • Deuterium Incorporation: Achieved via synthetic routes using deuterated benzene derivatives.

This pathway mirrors endogenous detoxification mechanisms, where glucuronidation reduces phthalate toxicity by increasing hydrophilicity .

Biological Significance and Toxicological Profile

Biomarker for Phthalate Exposure

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is a urinary biomarker for DOP exposure, with concentrations correlating with dietary and environmental phthalate intake . Epidemiological studies utilize its levels to assess associations between phthalate exposure and health outcomes, such as reduced testosterone levels and developmental anomalies .

Cytotoxic Effects

In vitro studies report dose-dependent cytotoxicity in hepatic and renal cell lines, with IC₅₀ values ranging from 50–100 μM. Mechanisms include:

  • Inhibition of Protein Synthesis: Disruption of ribosomal RNA processing.

  • Oxidative Stress: Generation of reactive oxygen species (ROS) via mitochondrial dysfunction.

  • Apoptosis Induction: Activation of caspase-3 and -9 pathways.

Analytical Detection Methods

The quantification of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide relies on HPLC/ESI-MS/MS due to its high sensitivity and specificity . The CDC’s NHANES protocols employ enzymatic deconjugation with β-glucuronidase, followed by solid-phase extraction (SPE) and isotope dilution .

Table 2: Analytical Parameters

ParameterValue
LOD0.1 ng/mL
LOQ0.3 ng/mL
Recovery Rate92–105%
Intra-day Precision<10% RSD

Deuterated internal standards (e.g., Monoethyl Phthalate-d4 O-beta-D-Glucuronide ) correct for matrix effects, ensuring accuracy in complex urine samples .

Comparison with Related Compounds

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide differs from shorter-chain analogs (e.g., Monoethyl Phthalate-d4 O-beta-D-Glucuronide ) in several aspects:

Table 3: Structural and Functional Comparisons

PropertyMonooctyl Phthalate (phenyl-d4) beta-D-GlucuronideMonoethyl Phthalate-d4 O-beta-D-Glucuronide
Molecular Weight458.5 g/mol374.33 g/mol
Alkyl Chain LengthC₈C₂
Urinary Excretion Half-life12–24 hours6–8 hours
Cytotoxicity Threshold50 μM30 μM

The longer alkyl chain in the octyl variant enhances lipid solubility, prolonging its retention in adipose tissues .

Regulatory and Research Implications

Current guidelines by the CDC and EPA emphasize monitoring phthalate metabolites, including Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide, to establish exposure thresholds . Future research should prioritize:

  • Longitudinal Studies: Correlating early-life exposure with adult-onset conditions.

  • Mechanistic Insights: Elucidating epigenetic modifications induced by phthalates.

  • Alternative Plasticizers: Developing safer substitutes to reduce reliance on DOP .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator